- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147
Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)
24393-49-5 structure
Product Name:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
CAS-Nr.:24393-49-5
MF:C12H14O2
MW:190.238363742828
CID:828750
PubChem ID:641318
Update Time:2025-04-19
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- ethyl 3-(4-methylphenyl)prop-2-enoate
- Ethyl (E)-3-(p-methylphenyl)-2-propenoate
- Ethyl (E)-p-methylcinnamate
- Ethyl (E)-3-(4-methylphenyl)-2-propenoate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- 4-Methylcinnamic acid ethyl ester
- 20511-20-0
- GS-6767
- H10135
- MFCD00182491
- DB-360283
- (E)-Ethyl 3-(p-tolyl)acrylate
- Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #
- Ethyl 4-methylcinnamate
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
- (E)-Ethyl3-(p-tolyl)acrylate
- (E)-ethyl 3-p-tolylacrylate
- A12244
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-
- Ethyl 3-(4-methylphenyl)propenoate
- ethyl (E)-3-(4-methylphenyl)prop-2-enoate
- AKOS006242257
- (E)-3-(p-tolyl)-acrylic acid ethyl ester
- AC-6964
- Ethyl 3-(p-tolyl)acrylate
- EN300-1453819
- 24393-49-5
- ethyl 3-(4-methylphenyl)acrylate
- InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8
- NSC-338436
- CHEMBL4065028
- Ethyl-4-methyl cinnamate
- Cinnamic acid, p-methyl-, ethyl ester
- NSC338436
- (e)-ethyl 3-(4-methylphenyl)acrylate
- ethyl p-methylcinnamate
- Z54083206
- SCHEMBL1894062
- Ethyl (e)-4-methylcinnamate
- CS-0308791
- EN300-132635
-
- Inchi: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
- InChI-Schlüssel: IMKVSWPEZCELRM-CMDGGOBGSA-N
- Lächelt: O(C(/C=C/C1C=CC(C)=CC=1)=O)CC
Berechnete Eigenschaften
- Genaue Masse: 190.09942
- Monoisotopenmasse: 190.099379685g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 4
- Komplexität: 200
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topologische Polaroberfläche: 26.3Ų
Experimentelle Eigenschaften
- Dichte: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Sehr leicht löslich (0,3 g/l) (25°C),
- PSA: 26.3
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Store at recommended temperature
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-250MG |
Ethyl (E)-3-(p-Tolyl)acrylate |
24393-49-5 | >98.0%(GC) | 250mg |
¥290.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1471-1G |
Ethyl (E)-3-(p-Tolyl)acrylate |
24393-49-5 | >98.0%(GC) | 1g |
¥890.00 | 2024-04-17 | |
| Enamine | EN300-1453819-0.05g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.05g |
$612.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-0.1g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.1g |
$640.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-0.25g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.25g |
$670.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-0.5g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 0.5g |
$699.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-1.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 1.0g |
$728.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-2.5g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 2.5g |
$1428.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-5.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 5.0g |
$2110.0 | 2023-07-10 | ||
| Enamine | EN300-1453819-10.0g |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate |
24393-49-5 | 10.0g |
$3131.0 | 2023-07-10 |
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Referenz
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Referenz
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Referenz
- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Referenz
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referenz
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Referenz
- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Referenz
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Referenz
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Referenz
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referenz
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referenz
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referenz
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Referenz
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials
- Triethyl phosphonoacetate
- ethyl 2-chloroacetate
- 4-Methylbenzyl alcohol
- p-tolyl-propynoic acid ethyl ester
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Bestellnummer:A1028035
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 15:36
Preis ($):745.0
Email:sales@amadischem.com
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Verwandte Literatur
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate) Verwandte Produkte
- 17088-28-7(1,4-Phenylenediacrylic acid diethyl ester)
- 50556-03-1(2-Propenoic acid, 3-(3-methylphenyl)-, ethyl ester)
- 56289-56-6(2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-)
- 103-36-6(Ethyl cinnamate)
- 4610-69-9(cis-Ethyl Cinnamate (contains up to 10% Ethyl dihydrocinnamate))
- 20511-20-0(Ethyl 4-Methylcinnamate)
- 122-69-0(2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester)
- 4192-77-2(ethyl (2E)-3-phenylprop-2-enoate)
- 3488-01-5(2-Propenoic acid,3-phenyl-, 2-ethoxyethyl ester)
- 1866-31-5(Allyl cinnamate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Reinheit:99%
Menge:25g
Preis ($):745.0